molecular formula C2H6OS B1453108 2-Mercaptoethanol-1,1,2,2-d4 CAS No. 284474-53-9

2-Mercaptoethanol-1,1,2,2-d4

Cat. No.: B1453108
CAS No.: 284474-53-9
M. Wt: 82.16 g/mol
InChI Key: DGVVWUTYPXICAM-LNLMKGTHSA-N
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Description

2-Mercaptoethanol-1,1,2,2-d4 is a deuterated form of 2-Mercaptoethanol, where the hydrogen atoms at positions 1 and 2 are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its ability to act as a reducing agent and its isotopic labeling, which makes it useful in various analytical techniques .

Biochemical Analysis

Biochemical Properties

2-Mercaptoethanol-1,1,2,2-d4 plays a crucial role in biochemical reactions due to its ability to reduce disulfide bonds in proteins. This reduction is essential for maintaining the proteins in their functional state. The compound interacts with various enzymes and proteins, including ribonuclease and lysozyme, by breaking their disulfide bonds and preventing the formation of incorrect disulfide linkages. This interaction is vital for studying protein folding and structure .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It enhances the proliferation and survival of mesenchymal stem cells, particularly at higher passage numbers . The compound influences cell function by acting as an antioxidant, protecting cells from oxidative stress. It also affects cell signaling pathways and gene expression by maintaining the redox state within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to reduce disulfide bonds in proteins. This reduction is achieved through the formation of mixed disulfides between this compound and cysteine residues in proteins. The mixed disulfides are then reduced, releasing free cysteine and this compound, which can further participate in reduction reactions . This cyclic action ensures a constant supply of reduced cysteine, crucial for maintaining protein function and cellular redox balance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions, such as exposure to light and air. Long-term studies have shown that this compound maintains its reducing properties over extended periods, making it suitable for prolonged experiments . Its effectiveness may decrease over time due to gradual degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound acts as an antioxidant, protecting cells from oxidative damage. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Studies have shown that there is a threshold beyond which the beneficial effects of this compound are outweighed by its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as glutathione reductase and thioredoxin reductase, which are crucial for maintaining the cellular redox state . The compound also affects the levels of metabolites involved in oxidative stress responses, contributing to its antioxidant properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse freely across cell membranes due to its small size and hydrophilic nature. The compound may also interact with specific transporters and binding proteins that facilitate its uptake and distribution within the cell . Its localization and accumulation are influenced by its interactions with cellular components and its role in maintaining redox balance.

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its reducing effects on proteins and other biomolecules. It may also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where redox reactions are critical . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to its target proteins and enzymes to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercaptoethanol-1,1,2,2-d4 typically involves the deuteration of 2-Mercaptoethanol. This can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield .

Chemical Reactions Analysis

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVVWUTYPXICAM-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10706460
Record name 2-Sulfanyl(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284474-53-9
Record name 2-Sulfanyl(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284474-53-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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